Cas no 119902-17-9 (Periplocoside F)

Periplocoside F 化学的及び物理的性質
名前と識別子
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- 2-[6-[6-[6-[7-[1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]
- b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-
- periplocoside F
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®
- 7'-(((3beta,20S)-3,17-dihydroxypregn-5-en-20-yl)oxy)octahydro-4-methoxy-6,9'-dimethylspiro(2H-pyran-2,3'(4'H)-(7H)pyrano(3,4-c)(1,2,5)trioxepin)-5-yl O-6-deoxy-3-O-methyl-beta-D-galactopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-Hexopyranoside (3'S-(3'alpha(4S*,5S*,6S*),5'abeta,7'alpha,9'alpha,9'aalpha))-
- b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-5-ylO-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®
- beta-D-ribo
- 119902-17-9
- Periplocoside F
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- インチ: 1S/C63H104O23/c1-30-51(65)58(72-14)52(66)59(78-30)83-55-33(4)76-49(26-44(55)70-12)81-53-31(2)74-48(24-42(53)68-10)80-54-32(3)75-50(25-43(54)69-11)82-56-35(6)84-62(28-46(56)71-13)29-73-45-27-47(77-34(5)57(45)85-86-62)79-36(7)63(67)22-19-41-39-16-15-37-23-38(64)17-20-60(37,8)40(39)18-21-61(41,63)9/h15,30-36,38-59,64-67H,16-29H2,1-14H3
- InChIKey: LLEJLRLCWJHVHW-UHFFFAOYSA-N
- ほほえんだ: O([H])C1(C([H])(C([H])([H])[H])OC2([H])C([H])([H])C3([H])C([H])(C([H])(C([H])([H])[H])O2)OOC2(C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O2)O[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])([H])O3)C([H])([H])C([H])([H])C2([H])C3([H])C([H])([H])C([H])=C4C([H])([H])C([H])(C([H])([H])C([H])([H])C4(C([H])([H])[H])C3([H])C([H])([H])C([H])([H])C21C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 1228.69702
- どういたいしつりょう: 1228.69683956 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 23
- 重原子数: 86
- 回転可能化学結合数: 16
- 複雑さ: 2270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 33
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 1229.5
- トポロジー分子極性表面積: 256
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.563
- PSA: 256.29
Periplocoside F セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Periplocoside F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5315-1 ml * 10 mm |
Periplocoside F |
119902-17-9 | 1 ml * 10 mm |
¥ 11630 | 2024-07-19 | ||
TargetMol Chemicals | TN5315-5 mg |
Periplocoside F |
119902-17-9 | 98% | 5mg |
¥ 5,130 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P54410-5 mg |
b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-5-ylO-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl- |
119902-17-9 | 5mg |
¥7200.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5315-5mg |
Periplocoside F |
119902-17-9 | 5mg |
¥ 5130 | 2024-07-19 | ||
TargetMol Chemicals | TN5315-1 mL * 10 mM (in DMSO) |
Periplocoside F |
119902-17-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11630 | 2023-09-15 |
Periplocoside F 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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3. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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10. Back matter
Periplocoside Fに関する追加情報
Periplocoside F: A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Periplocoside F, a naturally occurring compound with the CAS number 119902-17-9, has garnered significant attention in the field of chemobiology due to its unique structural features and promising biological activities. This triterpenoid saponin, isolated from the roots of Periploca sepium, a plant traditionally used in various medicinal systems, exhibits a complex molecular architecture that has intrigued researchers for its potential pharmacological applications.
The chemical structure of Periplocoside F is characterized by a tetracyclic triterpenoid backbone, adorned with multiple hydroxyl and glycosidic moieties. These structural attributes contribute to its remarkable solubility in water, making it an attractive candidate for formulation in aqueous-based pharmaceutical preparations. Detailed spectroscopic analyses, including NMR and mass spectrometry, have elucidated its precise molecular formula and connectivity, reinforcing its identity as a potent bioactive molecule.
In recent years, Periplocoside F has been the subject of extensive research due to its reported anti-inflammatory, antioxidant, and anticancer properties. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, its interaction with nuclear factor kappa B (NF-κB) has been implicated in its anti-inflammatory effects, suggesting potential therapeutic utility in chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The antioxidant potential of Periplocoside F stems from its capacity to scavenge reactive oxygen species (ROS) and inhibit the activity of inducible nitric oxide synthase (iNOS). These mechanisms are particularly relevant in the context of oxidative stress-induced pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's. Emerging evidence suggests that Periplocoside F may protect against neuronal damage by mitigating oxidative damage to proteins, lipids, and DNA.
Furthermore, Periplocoside F has shown promise as an anticancer agent. Studies have revealed its ability to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Its mechanism of action appears to involve the inhibition of survival kinases such as Akt and extracellular signal-regulated kinases (ERK), leading to cell cycle arrest and programmed cell death. These findings have prompted investigations into its potential use in combination therapies alongside conventional chemotherapeutic agents.
The pharmacokinetic profile of Periplocoside F is another area of active investigation. Initial studies indicate that it exhibits moderate oral bioavailability, although this can be influenced by factors such as route of administration and formulation design. Efforts are underway to optimize its delivery system to enhance absorption and prolong circulation time, thereby improving therapeutic efficacy. Nanoparticle-based formulations and prodrugs are among the strategies being explored to address these challenges.
The traditional use of Periploca sepium in folk medicine provides a rich backdrop for understanding the historical context of Periplocoside F's bioactivity. Traditional healers have utilized this plant for various ailments, including liver disorders and gastrointestinal issues. Modern scientific exploration has validated some of these uses by demonstrating its hepatoprotective effects through mechanisms involving reduced oxidative stress and inflammation in liver cells.
In conclusion, Periplocoside F represents a fascinating compound with multifaceted biological activities that warrant further clinical investigation. Its structural complexity, coupled with its demonstrated efficacy in preclinical models, positions it as a promising candidate for the development of novel therapeutic agents. As research continues to unravel the full spectrum of its pharmacological properties, Periplocoside F is poised to make significant contributions to the field of chemobiology and drug discovery.
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